molecular formula C12H12N4O B11054367 (5-amino-2-tert-butyl-4-cyanofuran-3(2H)-ylidene)propanedinitrile

(5-amino-2-tert-butyl-4-cyanofuran-3(2H)-ylidene)propanedinitrile

Cat. No.: B11054367
M. Wt: 228.25 g/mol
InChI Key: XNGCOXDAXBSYHS-UHFFFAOYSA-N
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Description

5-AMINO-2-(TERT-BUTYL)-4-CYANO-3(2H)-FURANYLIDENMETHYL CYANIDE is a complex organic compound that features a furan ring substituted with amino, tert-butyl, and cyano groups

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

2-(5-amino-2-tert-butyl-4-cyanofuran-3-ylidene)propanedinitrile

InChI

InChI=1S/C12H12N4O/c1-12(2,3)10-9(7(4-13)5-14)8(6-15)11(16)17-10/h10H,16H2,1-3H3

InChI Key

XNGCOXDAXBSYHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=C(C#N)C#N)C(=C(O1)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-2-(TERT-BUTYL)-4-CYANO-3(2H)-FURANYLIDENMETHYL CYANIDE typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the amino, tert-butyl, and cyano groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the presence of cyano groups, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-2-(TERT-BUTYL)-4-CYANO-3(2H)-FURANYLIDENMETHYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-AMINO-2-(TERT-BUTYL)-4-CYANO-3(2H)-FURANYLIDENMETHYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the interactions of cyano groups with biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of cyano groups can enhance the biological activity of these derivatives.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its unique properties contribute to the development of materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5-AMINO-2-(TERT-BUTYL)-4-CYANO-3(2H)-FURANYLIDENMETHYL CYANIDE involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The furan ring provides a stable framework that supports these interactions.

Comparison with Similar Compounds

Similar Compounds

    5-AMINO-2-(TERT-BUTYL)-4-CYANO-3(2H)-FURANYLIDENMETHYL CYANIDE: Similar structure but with a methyl group instead of a cyano group.

    5-AMINO-2-(TERT-BUTYL)-4-CYANO-3(2H)-FURANYLIDENMETHYL CYANIDE: Similar structure but with an ethyl group instead of a cyano group.

Uniqueness

The uniqueness of 5-AMINO-2-(TERT-BUTYL)-4-CYANO-3(2H)-FURANYLIDENMETHYL CYANIDE lies in its combination of functional groups, which confer distinct chemical and biological properties

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